二羟基美法仑

描述

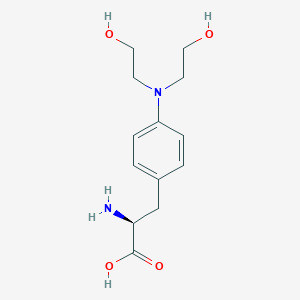

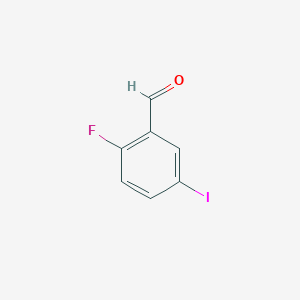

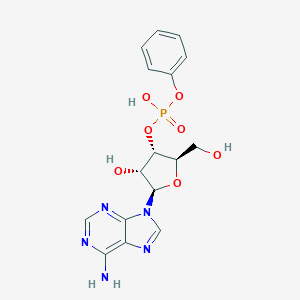

二羟基美法仑是一种化学化合物,分子式为C13H20N2O4。 它是美法仑的失活降解产物,美法仑是一种著名的化疗药物,用于治疗多发性骨髓瘤和卵巢癌 。 二羟基美法仑是美法仑在水溶液(包括细胞培养基和人血浆)中通过中间体单羟基美法仑水解形成的 .

科学研究应用

二羟基美法仑主要作为美法仑的降解产物进行研究。 它的形成和稳定性对于理解美法仑在生物系统中的药代动力学和药效学至关重要 。 关于二羟基美法仑的研究有助于开发更好的美法仑制剂和递送方法,以提高其治疗效果并减少副作用 .

作用机制

作为失活降解产物,二羟基美法仑没有直接的作用机制。 了解它的形成和降解途径对于美法仑作用机制至关重要。 美法仑通过烷基化DNA发挥作用,导致DNA交联以及DNA合成和转录的抑制 。 美法仑水解生成二羟基美法仑代表了药物失活和从体内清除的途径 .

生化分析

Biochemical Properties

Dihydroxy Melphalan interacts with various enzymes, proteins, and other biomolecules. It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . Once inside the cell, Dihydroxy Melphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

Dihydroxy Melphalan has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and causing cell cycle arrest, which results in cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dihydroxy Melphalan exerts its effects at the molecular level through a series of interactions with biomolecules. It forms covalent bonds between DNA strands, creating intrastrand cross-links . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive .

Temporal Effects in Laboratory Settings

Over time, Dihydroxy Melphalan’s effects can change in laboratory settings. The intravenous formulation of Melphalan, from which Dihydroxy Melphalan is derived, is unstable and decomposes at a rate of 1% every 10 minutes . This instability effectively prohibits the study of prolonged infusions of the drug and hinders storage of blood fractions containing the drug for bulk analysis .

Dosage Effects in Animal Models

The effects of Dihydroxy Melphalan vary with different dosages in animal models. In a study on pigs, it was found that Melphalan had dose-dependent cytotoxic effects . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

Dihydroxy Melphalan is involved in several metabolic pathways. It is formed by the non-enzymatic hydrolysis of Melphalan to mono- and di-hydroxyethylamine derivatives . These compounds have minimal antitumor activity and can be ignored for purposes of pharmacodynamic analysis .

Transport and Distribution

Dihydroxy Melphalan is rapidly transported across the cell membrane due to its lipophilicity . Once inside the cell, it is almost immediately hydrolyzed by aminopeptidases in the cytoplasm to yield more hydrophilic alkylating molecules, such as Melphalan and desethyl-melflufen .

Subcellular Localization

Given that it is rapidly transported into the cytoplasm and hydrolyzed to more hydrophilic molecules , it can be inferred that Dihydroxy Melphalan likely localizes within the cytoplasm of cells

准备方法

合成路线和反应条件

二羟基美法仑的合成通常涉及美法仑的水解。 美法仑在水溶液中水解生成单羟基美法仑,单羟基美法仑进一步水解生成二羟基美法仑 。 该过程的反应条件包括水的存在和合适的pH范围,以促进水解反应。

工业生产方法

由于二羟基美法仑是失活降解产物,因此工业生产并不常见。 美法仑的合成(二羟基美法仑源于此)涉及多个步骤,包括甘氨酸氨基的保护、酯化、催化加氢、双羟乙基化、氯化和水解 .

化学反应分析

反应类型

二羟基美法仑主要发生水解反应。 它是通过美法仑和单羟基美法仑的水解形成的 .

常用试剂和条件

生成二羟基美法仑的水解反应通常需要水作为溶剂,并需要合适的pH范围来促进反应。 除了维持适当反应条件所需的试剂外,不需要其他特定试剂。

主要生成产物

相似化合物的比较

类似化合物

单羟基美法仑: 美法仑水解生成二羟基美法仑的中间体.

美法仑氟芬酰胺: 美法仑的衍生物,旨在改善其递送和疗效.

独特之处

二羟基美法仑的独特之处在于它是一种失活降解产物,提供了关于美法仑的稳定性和降解途径的见解。 对它的研究对于改善美法仑的药理学特性和开发更好的治疗策略至关重要 .

属性

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGUXSYETMNGJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222467 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72143-20-5 | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYMELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)

![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)